molecular formula C7H11NO3 B12092804 (4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid

(4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid

Cat. No.: B12092804
M. Wt: 157.17 g/mol
InChI Key: FQRTVGXATBBMPJ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid: (4R)-4-hydroxypentanoic acid , is an organic compound with the chemical formula C6H11NO3. It belongs to the class of gamma amino acids and derivatives, characterized by having an amino group (-NH2) attached to the gamma carbon atom. This compound plays a significant role in various scientific applications due to its unique structure and properties .

Preparation Methods

The synthetic routes for preparing (4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid involve several steps. One common approach is through the oxidation of a suitable precursor. Here are the key steps:

    Starting Material: Begin with a suitable precursor, such as an amino acid or a related compound.

    Oxidation: Perform oxidation using appropriate reagents (e.g., potassium permanganate, chromic acid, or other oxidizing agents) to introduce the carboxylic acid group.

    Isolation and Purification: Isolate the product and purify it using techniques like recrystallization or column chromatography.

Chemical Reactions Analysis

(4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid: can undergo various chemical reactions, including:

    Oxidation: It can be oxidized further to form other functional groups.

    Esterification: Reacting with alcohols to form esters.

    Amide Formation: Reacting with amines to form amides.

Common reagents used in these reactions include oxidizing agents, acid chlorides, and amines. The major products formed depend on the specific reaction conditions.

Scientific Research Applications

This compound finds applications in several fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its interactions with enzymes and proteins.

    Medicine: Studied for potential therapeutic effects.

Mechanism of Action

The exact mechanism by which (4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid exerts its effects depends on the context. It may interact with specific molecular targets, affecting cellular processes or signaling pathways. Further research is needed to fully elucidate its mechanisms.

Comparison with Similar Compounds

(4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid shares similarities with other gamma amino acids and derivatives. its uniqueness lies in its specific structure and functional groups. Further studies can explore its distinct properties compared to related compounds.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(4R)-1-methyl-2-oxopiperidine-4-carboxylic acid

InChI

InChI=1S/C7H11NO3/c1-8-3-2-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,10,11)/t5-/m1/s1

InChI Key

FQRTVGXATBBMPJ-RXMQYKEDSA-N

Isomeric SMILES

CN1CC[C@H](CC1=O)C(=O)O

Canonical SMILES

CN1CCC(CC1=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.